molecular formula C11H10N4 B12073274 3-((4-amino-1H-pyrazol-1-yl)methyl)benzonitrile

3-((4-amino-1H-pyrazol-1-yl)methyl)benzonitrile

Cat. No.: B12073274
M. Wt: 198.22 g/mol
InChI Key: DSBXCIXDUULTMD-UHFFFAOYSA-N
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Description

3-((4-amino-1H-pyrazol-1-yl)methyl)benzonitrile is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-amino-1H-pyrazol-1-yl)methyl)benzonitrile typically involves the reaction of 4-amino-1H-pyrazole with a suitable benzonitrile derivative. One common method is the condensation reaction between 4-amino-1H-pyrazole and 3-chloromethylbenzonitrile under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-((4-amino-1H-pyrazol-1-yl)methyl)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitrile group can be reduced to form corresponding amines.

    Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group yields nitro derivatives, while reduction of the nitrile group produces primary amines .

Scientific Research Applications

3-((4-amino-1H-pyrazol-1-yl)methyl)benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-((4-amino-1H-pyrazol-1-yl)methyl)benzonitrile involves its interaction with specific molecular targets. The pyrazole ring can engage in hydrogen bonding and π-π interactions with biological macromolecules, influencing their activity. The compound may also modulate enzymatic pathways and receptor functions, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-((4-methyl-1H-pyrazol-1-yl)methyl)benzonitrile
  • 3-((4-phenyl-1H-pyrazol-1-yl)methyl)benzonitrile
  • 3-((4-chloro-1H-pyrazol-1-yl)methyl)benzonitrile

Uniqueness

3-((4-amino-1H-pyrazol-1-yl)methyl)benzonitrile is unique due to the presence of the amino group, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in the synthesis of various derivatives with diverse applications .

Properties

Molecular Formula

C11H10N4

Molecular Weight

198.22 g/mol

IUPAC Name

3-[(4-aminopyrazol-1-yl)methyl]benzonitrile

InChI

InChI=1S/C11H10N4/c12-5-9-2-1-3-10(4-9)7-15-8-11(13)6-14-15/h1-4,6,8H,7,13H2

InChI Key

DSBXCIXDUULTMD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C#N)CN2C=C(C=N2)N

Origin of Product

United States

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